molecular formula C13H22N2O4 B2680889 Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate CAS No. 1173195-05-5

Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate

Cat. No.: B2680889
CAS No.: 1173195-05-5
M. Wt: 270.329
InChI Key: LCWJHVLUOWBWNJ-UHFFFAOYSA-N
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Description

Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclohexylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the pyrrolidine derivative with cyclohexylamine under conditions that promote the formation of the desired amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of amides or esters with different substituents.

Scientific Research Applications

Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamino group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(phenylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate is unique due to the presence of the cyclohexylamino group, which can impart distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 1-(cyclohexylcarbamoyl)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h9-11,16H,2-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWJHVLUOWBWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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